![molecular formula C23H24O5 B023551 8-Desoxygartanin CAS No. 33390-41-9](/img/structure/B23551.png)
8-Desoxygartanin
Overview
Description
Synthesis Analysis
The synthesis of 8-Desoxygartanin involves the reaction of 1,3,5-trihydroxyxanthone with 3-methylbut-2-enyl bromide in the presence of methanolic sodium methoxide. This process yields a mixture of compounds including natural this compound, highlighting the complexity of reactions involved in its synthesis. Further cyclodehydrogenation of this compound with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) affords natural trapezifolixanthone, demonstrating the compound's versatility in chemical reactions (Anand & Jain, 1974).
Scientific Research Applications
Biological and Medical Research : 8-Desoxygartanin is an effective compound against non-tuberculous M. kansasii My 235/80, indicating its potential in medical applications, particularly in treating bacterial infections (Malík et al., 2011). Its structural similarity to the acridone alkaloid atalaphylline suggests its potential in the synthesis of other biologically active compounds (Govindachari et al., 1971).
Chemical Synthesis : It can be synthesized to produce 6-desoxyisojacareubin and 6-desoxyjacareubin, expanding its utility in chemical synthesis and the development of new compounds (Gujral & Gupta, 1979).
Corrosion Inhibition : this compound has shown potential as a corrosion inhibitor, with a high corrosion inhibition efficiency value, which is significant in materials science and engineering applications (Ramadhani et al., 2020).
Mechanism of Action
Target of Action
8-Desoxygartanin, a prenylated xanthone derived from G. mangostana, primarily targets Butyrylcholinesterase (BChE) . BChE is an enzyme that hydrolyzes acetylcholine, a key neurotransmitter in the brain. In addition, this compound also targets NF-κB (p65) , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection.
Mode of Action
This compound acts as a selective inhibitor of BChE . By inhibiting BChE, it can potentially influence neurological processes where acetylcholine plays a role. It also exhibits antiplasmodial activity, with an IC50 of 11.8 μM for the W2 strain of Plasmodium falciparum . Furthermore, it inhibits the activation of NF-κB (p65) with an IC50 of 11.3 μM , which can influence inflammatory responses and cell survival.
Biochemical Pathways
Its inhibition of bche and nf-κb suggests that it may influencecholinergic signaling pathways and NF-κB mediated transcriptional regulation . These pathways play crucial roles in neurological function, immune response, and inflammation.
Pharmacokinetics
Its solubility and other physicochemical properties suggest that it may have reasonable bioavailability
Result of Action
This compound exhibits anti-inflammatory and enzyme inhibitory activities . It has been shown to have potential therapeutic applications due to its ability to inhibit BChE and NF-κB, which could influence neurological function and immune response . It also shows antiplasmodial activity , suggesting potential efficacy against malaria .
Safety and Hazards
8-Desoxygartanin is intended for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
8-Desoxygartanin has shown potential as an antiproliferative agent and a selective inhibitor of butyrylcholinesterase (BChE) . It exhibits antiplasmodial activity and inhibits NF-κB (p65) activation . These properties suggest that this compound could have potential applications in the treatment of certain diseases, although more comprehensive molecular investigations are required to establish its therapeutic potential .
properties
IUPAC Name |
1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-12(2)8-10-14-19(25)16(11-9-13(3)4)23-18(20(14)26)21(27)15-6-5-7-17(24)22(15)28-23/h5-9,24-26H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQOVMKBYJKZSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)C(=CC=C3)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316906 | |
Record name | 8-Deoxygartanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 8-Desoxygartanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
33390-41-9 | |
Record name | 8-Deoxygartanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33390-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Deoxygartanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101316906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Desoxygartanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
165.5 °C | |
Record name | 8-Desoxygartanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030701 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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